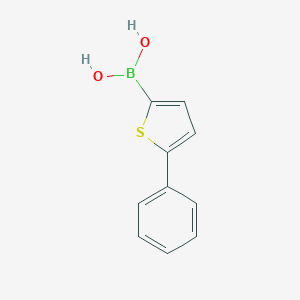

5-Phenylthiophene-2-boronic acid

説明

5-Phenylthiophene-2-boronic acid is a boronic acid derivative that is closely related to various boron-containing compounds studied for their unique chemical properties and applications. While the provided papers do not directly discuss 5-phenylthiophene-2-boronic acid, they do provide insights into the behavior of phenyl boronic acids and thiophene boronic acid derivatives, which can be extrapolated to understand the properties and potential applications of 5-phenylthiophene-2-boronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves borylation reactions or coupling reactions such as the Suzuki-Miyaura coupling. For instance, the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction is described, which could be relevant to the synthesis of 5-phenylthiophene-2-boronic acid derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The boron atom can form chelates with diols, as seen in the structural studies of organoboron compounds . The molecular structure of 5-phenylthiophene-2-boronic acid would likely allow for similar chelation due to the boronic acid moiety.

Chemical Reactions Analysis

Phenyl boronic acids are known to participate in various chemical reactions, including catalytic processes and the formation of adducts with diols. For example, tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions . Similarly, 5-phenylthiophene-2-boronic acid could potentially be involved in such reactions due to the reactivity of the boronic acid group.

Physical and Chemical Properties Analysis

Boronic acids typically exhibit unique physical and chemical properties, such as the ability to form reversible covalent bonds with diols, which is useful for saccharide recognition . The physical properties of boronic acid derivatives can be influenced by substituents on the phenyl ring, as demonstrated by the modulation of optical properties in phenyl boronic acid-grafted polymers . The presence of a thiophene ring in 5-phenylthiophene-2-boronic acid would contribute to its electronic properties, potentially affecting its reactivity and stability.

科学的研究の応用

-

Chemical Probes

- Application Summary : 5-Phenylthiophene-2-boronic acid (5-PTBA) can be used as a chemical probe to investigate specific biological processes.

- Results or Outcomes : The results would vary depending on the specific biological process being investigated. The use of 5-PTBA as a chemical probe could provide valuable insights into these processes.

-

Development of Therapeutics

- Application Summary : Studies have explored the use of 5-PTBA in the development of anti-cancer agents, anti-inflammatory drugs, and potential treatments for neurodegenerative diseases.

- Results or Outcomes : The outcomes of these studies could lead to the development of new therapeutic agents.

-

Sensing Applications

- Application Summary : Boronic acids, including 5-PTBA, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .

- Results or Outcomes : The development of these sensors can enable the detection and quantification of specific analytes in a variety of contexts .

- Protodeboronation

- Application Summary : 5-Phenylthiophene-2-boronic acid can be used in the protodeboronation of pinacol boronic esters .

- Methods of Application : This involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

Material Science

- Application Summary : Boronic acids, including 5-Phenylthiophene-2-boronic acid, have been used in the development of new materials .

- Methods of Application : This typically involves the synthesis of new materials using 5-Phenylthiophene-2-boronic acid as a starting material or key intermediate. These materials are then tested for their properties .

- Results or Outcomes : The outcomes of these studies could lead to the development of new materials with unique properties .

-

Organic Synthesis

- Application Summary : 5-Phenylthiophene-2-boronic acid can be used as a building block in organic synthesis .

- Methods of Application : This involves the use of 5-Phenylthiophene-2-boronic acid in the synthesis of complex organic molecules .

- Results or Outcomes : The outcomes of these studies could lead to the synthesis of new organic compounds .

Safety And Hazards

When handling 5-Phenylthiophene-2-boronic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of accidental release, it is advised to sweep up and shovel the compound into suitable containers for disposal .

将来の方向性

The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Given these findings, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .

特性

IUPAC Name |

(5-phenylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSMKSPHBJFXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379983 | |

| Record name | 5-Phenylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylthiophene-2-boronic acid | |

CAS RN |

306934-95-2 | |

| Record name | (5-Phenylthien-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)

![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)